tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2 and a molecular weight of 264.15942 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a bromoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method includes the bromination of tert-butyl 3-ethylazetidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-ethylazetidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromoethyl group can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of tert-butyl 3-ethylazetidine-1-carboxylate.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Scientific Research Applications
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a reactive site for nucleophilic substitution, allowing the compound to form various derivatives. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid .
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is unique due to its specific bromoethyl substituent, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1420837-48-4 |
---|---|
Molecular Formula |
C10H18BrNO2 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.